3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a synthetic compound known for its unique structural features and multifaceted applications in various scientific fields. This compound belongs to the thiazolidine family, which is characterized by the presence of a thiazolidine ring and exhibits a variety of biological activities, making it significant in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves multiple steps, typically starting with the preparation of the thiazolidine ring system. The key steps may include:
Formation of the Thiazolidine Ring: : The reaction generally starts with the condensation of a thiourea derivative with an α-halo acid or ester in the presence of a base to form the thiazolidine ring.
Introduction of the Nitro Group: : The nitro group can be introduced into the furan ring via nitration reactions.
Formation of the Methylene Bridge: : The formation of the methylene bridge involves the condensation of the furan ring with the thiazolidine derivative under specific conditions, such as the presence of a suitable catalyst and solvent.
Industrial Production Methods
For industrial-scale production, the synthesis would likely be optimized for yield and cost-effectiveness, utilizing continuous flow reactors and optimized conditions for each step to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
The compound 3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: : The nitro group can undergo further oxidation to produce nitroso derivatives under suitable conditions.
Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of palladium catalysts.
Substitution: : The compound can undergo substitution reactions at the thiazolidine ring or the furan ring under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: : Hydrogen gas with palladium-carbon catalyst.
Substitution: : Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products Formed
The major products formed depend on the specific reactions carried out but can include nitroso derivatives, amino derivatives, and substituted thiazolidine compounds.
Scientific Research Applications
3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has various applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis for creating more complex molecules.
Biology: : Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: : Investigated as a potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: : Utilized in the development of specialized materials and reagents.
Mechanism of Action
The mechanism by which 3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid exerts its effects involves several molecular targets and pathways:
Molecular Targets: : The compound can interact with enzymes and proteins, disrupting their normal function.
Pathways Involved: : It may interfere with cellular pathways involved in DNA replication, protein synthesis, and metabolic processes, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Unique Features
3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is unique due to its combination of a nitrofuran moiety and a thiazolidine ring, which impart distinctive chemical and biological properties.
List of Similar Compounds
5-nitro-2-furaldehyde thiosemicarbazone: : Similar in having a nitrofuran ring but differs in the functional groups attached.
Thiazolidine-2,4-dione derivatives: : Share the thiazolidine ring but lack the nitrofuran component.
Nitrofurantoin: : Another nitrofuran derivative but used primarily as an antibacterial agent with a different structural backbone.
Properties
IUPAC Name |
3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O6S2/c14-9(15)3-4-12-10(16)7(21-11(12)20)5-6-1-2-8(19-6)13(17)18/h1-2,5H,3-4H2,(H,14,15)/b7-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHQDHPDPQMZLP-ALCCZGGFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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